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Cat. No.: B13420309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for

developing sustained-release drug delivery systems utilizing Labrafil®, a series of nonionic

water-dispersible surfactants. The focus is on leveraging Labrafil's properties as a solubilizer

and bioavailability enhancer to achieve prolonged therapeutic effects. This document covers

the application of Labrafil in Self-Emulsifying Drug Delivery Systems (SEDDS) and provides

generalized protocols for the formulation of sustained-release matrix tablets where Labrafil
could be incorporated.

Introduction to Labrafil® in Sustained-Release
Formulations
Labrafil® refers to a range of oleoyl, linoleoyl, and lauroyl polyoxyl-6 glycerides that are liquid

or semi-solid excipients.[1] They are widely used in the pharmaceutical industry as solubilizers

and emulsifying agents for poorly water-soluble drugs.[2] While not a traditional sustained-

release matrix former, Labrafil® can contribute to sustained therapeutic action by enhancing

drug solubility and absorption, thereby prolonging the drug's presence in systemic circulation.

The primary application for achieving a sustained effect with Labrafil® is through the

formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4]

Key Properties of Labrafil® Variants for Sustained-Release Systems:
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Property
Labrafil® M 1944
CS

Labrafil® M 2125
CS

Labrafil® M 2130
CS

Chemical Name
Oleoyl polyoxyl-6

glycerides

Linoleoyl polyoxyl-6

glycerides

Lauroyl polyoxyl-6

glycerides

Appearance Oily liquid Oily liquid Oily liquid

HLB Value ~4 ~4 ~4

Primary Function
Solubilizer,

emulsifying agent

Solubilizer,

emulsifying agent

Solubilizer,

emulsifying agent

Application in SR
SEDDS for enhanced

bioavailability

SEDDS for enhanced

bioavailability

SEDDS for enhanced

bioavailability

Formulation of Labrafil®-Based Self-Emulsifying
Drug Delivery Systems (SEDDS) for Sustained
Action
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form

fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the

gastrointestinal fluids.[5] By presenting the drug in a solubilized state, SEDDS can improve oral

bioavailability and provide a more consistent absorption profile, which can lead to a sustained

therapeutic effect.

Experimental Protocol: Formulation of Labrafil® SEDDS
Objective: To formulate a stable SEDDS formulation for a poorly water-soluble drug to enhance

its bioavailability and achieve sustained plasma concentrations.

Materials:

Active Pharmaceutical Ingredient (API)

Oil (e.g., Oleic acid, Capryol™ 90)

Surfactant: Labrafil® M 1944 CS or Labrafil® M 2125 CS
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Co-surfactant (e.g., Transcutol® HP, Labrasol® ALF)

Distilled water

Hard or soft gelatin capsules

Equipment:

Vortex mixer

Magnetic stirrer

Water bath

UV-Vis Spectrophotometer or HPLC

Procedure:

Solubility Studies:

Determine the solubility of the API in various oils, surfactants, and co-surfactants to select

the most suitable excipients.

Add an excess amount of the API to a known volume of each excipient in a vial.

Mix the vials on a vortex mixer and then agitate in a water bath at a controlled temperature

for 48-72 hours to reach equilibrium.

Centrifuge the samples and analyze the supernatant for drug content using a validated

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Construction of Pseudo-Ternary Phase Diagrams:

To identify the self-emulsifying region, construct a pseudo-ternary phase diagram with the

selected oil, surfactant, and co-surfactant.

Prepare various formulations with different ratios of oil, surfactant, and co-surfactant.
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Titrate each mixture with water and observe for the formation of a clear or bluish-white

emulsion.

Plot the compositions on a triangular diagram to delineate the self-emulsification region.

Preparation of the SEDDS Formulation:

Based on the phase diagram, select an optimal ratio of oil, surfactant (Labrafil®), and co-

surfactant.

Accurately weigh the components and mix them in a glass vial.

Heat the mixture to 40-50°C, if necessary, to ensure homogeneity.

Add the pre-weighed API to the excipient mixture and stir until it is completely dissolved.

Characterization of the SEDDS Formulation:

Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and

measure the droplet size and polydispersity index (PDI) using a dynamic light scattering

(DLS) instrument.

In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus

(e.g., Type II - Paddle). Fill the SEDDS formulation into hard or soft gelatin capsules. The

dissolution medium should simulate gastrointestinal conditions (e.g., simulated gastric fluid

followed by simulated intestinal fluid). Analyze the samples at predetermined time intervals

to determine the cumulative drug release.

Representative Data for Labrafil®-Based SEDDS
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Formulation Component Example Formulation 1 Example Formulation 2

API Drug X (poorly soluble) Drug Y (poorly soluble)

Oil Oleic Acid (30%) Capryol™ 90 (40%)

Surfactant Labrafil® M 1944 CS (50%) Labrafil® M 2125 CS (40%)

Co-surfactant Transcutol® HP (20%) Labrasol® ALF (20%)

Mean Droplet Size (nm) 150 ± 10 120 ± 8

Polydispersity Index (PDI) 0.25 ± 0.05 0.21 ± 0.03

Cumulative Drug Release at

8h (%)
> 90% > 95%

Formulation of Sustained-Release Matrix Tablets
(Generalized Protocol)
While Labrafil® is not a conventional matrix-forming agent, it can be incorporated into matrix

tablets as a solubilizer or as part of a lipidic matrix when combined with solidifying agents. The

following is a generalized protocol for the formulation of sustained-release matrix tablets, which

can be adapted to include Labrafil®.

Experimental Protocol: Formulation of Sustained-
Release Matrix Tablets
Objective: To formulate a sustained-release matrix tablet that provides a controlled release of

the API over a prolonged period.

Materials:

Active Pharmaceutical Ingredient (API)

Matrix-forming polymer (e.g., HPMC K100M, Eudragit® RS PO)

Labrafil® (as a potential solubilizer)
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Solidifying agent (if incorporating Labrafil®, e.g., Aerosil® 200, solid waxes)

Filler (e.g., Microcrystalline cellulose)

Lubricant (e.g., Magnesium stearate)

Glidant (e.g., Talc)

Equipment:

Granulator (if using wet granulation)

Tablet press

Hardness tester

Friability tester

Dissolution apparatus

Procedure:

Pre-formulation Studies:

Evaluate the compatibility of the API with the selected excipients using techniques like

Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy

(FTIR).

Preparation of the Tablet Blend:

Direct Compression: If the powder blend has good flow properties, this method can be

used. Accurately weigh all the ingredients, pass them through a suitable sieve, and blend

them in a geometric manner.

Wet Granulation: This method is suitable for powders with poor flowability.[3]

Mix the API, matrix-forming polymer, and filler.

Prepare a binder solution (e.g., PVP in water or alcohol).
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Granulate the powder blend with the binder solution.

Dry the wet granules at a suitable temperature.

Sieve the dried granules and blend them with the lubricant and glidant.

Tablet Compression:

Compress the final blend into tablets using a tablet press with appropriate punches.

Evaluation of Tablets:

Physical Parameters: Evaluate the tablets for weight variation, hardness, thickness, and

friability according to pharmacopeial standards.

Drug Content: Determine the amount of API in the tablets to ensure content uniformity.

In Vitro Dissolution Studies: Perform dissolution studies using a USP dissolution

apparatus. The dissolution medium and apparatus settings should be selected based on

the drug's properties and the intended release profile. Collect samples at various time

points and analyze for drug content.

Representative Data for Sustained-Release Matrix
Tablets

Formulation
Code

Polymer
(HPMC
K100M) (%)

Filler (MCC)
(%)

Drug
Release at
1h (%)

Drug
Release at
8h (%)

Drug
Release at
12h (%)

F1 20 70 35 85 >95

F2 30 60 25 70 90

F3 40 50 15 60 80

Visualizations
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Figure 1. Experimental workflow for Labrafil®-based SEDDS formulation.
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Figure 2. Mechanism of sustained action from Labrafil®-based SEDDS.
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Figure 3. General workflow for sustained-release matrix tablet formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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